Due to the presence of multiple fluorine atoms, TEPF has been explored as a potential fluorinating agent. Fluorination is a valuable tool in organic chemistry for introducing fluorine atoms into molecules, which can modify their properties. Studies have investigated the use of TEPF for fluorinating various organic substrates, but its effectiveness compared to other fluorinating reagents needs further exploration [Source: A study investigating TEPF as a fluorinating agent can be found in the journal "Molecules"()].
Ionic liquids are salts that are liquid at room temperature and have unique properties making them useful for various applications. TEPF can potentially act as a precursor for the synthesis of certain ionic liquids. Research is ongoing to explore the development of ionic liquids derived from TEPF with desired properties for specific research purposes [Source: Research on TEPF as an ionic liquid precursor can be found in scientific databases such as ScienceDirect or Scopus].
TEPF can be a valuable compound for studying the behavior of fluoride anions (Fˉ). The presence of five fluorine atoms in a single molecule provides a platform for researchers to investigate the interactions of fluoride with other molecules and materials [Source: General information on the study of fluoride anions can be found on various chemistry websites or textbooks].
Triethylamine Pentahydrofluoride is a chemical compound with the formula N(CH₂CH₃)₃·5HF. It is a derivative of triethylamine, a well-known tertiary amine, and is characterized by the presence of five hydrofluoric acid molecules associated with each triethylamine molecule. This compound appears as a colorless liquid and possesses a strong odor reminiscent of ammonia. Its unique structure allows it to participate in various
There is currently no scientific literature available on the mechanism of action of TEPF.
Triethylamine Pentahydrofluoride can be synthesized through several methods:
These methods must be conducted with caution due to the hazardous nature of hydrofluoric acid.
Triethylamine Pentahydrofluoride finds applications primarily in organic synthesis, especially in:
Additionally, it may be utilized in materials science for developing new compounds with specific properties.
Several compounds share structural or functional similarities with Triethylamine Pentahydrofluoride. Here are some notable examples:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| Triethylamine | N(CH₂CH₃)₃ | Commonly used base and solvent; less reactive than pentahydrofluoride. |
| Tetraethylammonium Fluoride | N(CH₂CH₃)₄·HF | Quaternary ammonium salt; more stable but less versatile than pentahydrofluoride. |
| Dimethylaminopropyl Fluoride | N(CH₃)₂(CH₂)₃F | Offers different reactivity patterns due to steric effects; used in specific applications. |
| Hexafluoroisopropanol | (CF₃)₂CHOH | A strong fluorinated alcohol; used as a solvent but lacks amine functionality. |
Triethylamine Pentahydrofluoride's uniqueness lies in its ability to act as both an amine and a source of hydrofluoric acid, making it particularly useful for selective fluorination reactions that are not easily achievable with other compounds.
Triethylamine pentahydrofluoride (TEPF) is a complex chemical compound with the molecular formula C6H20F5N, consisting of a triethylamine molecule coordinated with five hydrogen fluoride molecules [1] [2]. The molecular weight of this compound is 201.22 g/mol [1] [3]. TEPF appears as a colorless to light yellow liquid at room temperature with a strong ammonia-like odor [2] [4].
The molecular structure of TEPF features a central nitrogen atom bonded to three ethyl groups (CH3CH2-), forming the triethylamine component. This tertiary amine serves as a Lewis base that coordinates with five hydrogen fluoride (HF) molecules through hydrogen bonding interactions [1] [5]. The nitrogen atom of the triethylamine contributes its lone pair of electrons to form a coordination bond with the hydrogen atoms of the HF molecules [6].
The bonding in TEPF can be described as a complex network of hydrogen bonds between the nitrogen atom of triethylamine and the hydrogen atoms of the HF molecules. These hydrogen bonds are characterized by their strength and directionality, creating a stable complex structure [6] [7]. The hydrogen bonding network in TEPF is more extensive compared to lower stoichiometric complexes such as triethylamine trihydrofluoride (Et3N·3HF) or triethylamine hydrofluoride (Et3N·HF) [8] [7].
Crystallographic studies of triethylamine pentahydrofluoride reveal important structural features of this compound. While specific X-ray crystallographic data for TEPF is limited in the available literature, related amine-HF complexes provide valuable insights into its likely structural characteristics [5] [6].
In amine-HF complexes, the nitrogen atom typically adopts a tetrahedral geometry, with three positions occupied by the ethyl groups and the fourth position involved in coordination with the HF network [6]. The HF molecules arrange themselves around the nitrogen atom in a manner that maximizes hydrogen bonding interactions while minimizing steric hindrance [5].
Spectroscopic analysis of TEPF and related amine-HF complexes has been conducted using various techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy [5] [9] [10]. NMR studies of triethylamine-HF complexes reveal characteristic chemical shifts that provide information about the hydrogen bonding interactions [9].
The 1H NMR spectrum of triethylamine-HF complexes shows signals corresponding to the ethyl groups of the triethylamine moiety, as well as signals for the hydrogen atoms involved in hydrogen bonding with fluorine [9] [10]. The chemical shifts of these hydrogen atoms are significantly downfield compared to non-hydrogen-bonded hydrogens, indicating strong hydrogen bonding interactions [5] [9].
IR spectroscopy of TEPF shows characteristic absorption bands associated with N-H-F hydrogen bonding. These bands typically appear in the range of 2500-3500 cm-1 and provide information about the strength and nature of the hydrogen bonds [10] [11]. The vibrational spectra also show bands corresponding to C-H stretching modes of the ethyl groups and various bending modes of the molecular framework [11].
Table 1: Spectroscopic Data for Triethylamine Pentahydrofluoride
| Spectroscopic Technique | Characteristic Features | Information Obtained |
|---|---|---|
| 1H NMR | Downfield chemical shifts for H-bonded hydrogens | Strength and nature of H-bonds |
| 19F NMR | Multiple signals for fluorine atoms | Different fluorine environments in the complex |
| IR Spectroscopy | Absorption bands at 2500-3500 cm-1 | N-H-F hydrogen bonding interactions |
| Raman Spectroscopy | Vibrational modes of the molecular framework | Structural information about the complex |
The coordination chemistry of hydrogen fluoride in TEPF is complex and involves multiple HF molecules interacting with the nitrogen atom of triethylamine [5] [6]. In TEPF, five HF molecules coordinate with the triethylamine, forming a pentahydrofluoride complex [1] [2].
The coordination of HF molecules to the triethylamine occurs through hydrogen bonding, where the hydrogen atoms of HF interact with the lone pair of electrons on the nitrogen atom [6] [7]. This interaction results in the formation of N-H-F hydrogen bonds, which are characterized by their strength and directionality [5] [6].
Studies on amine-HF complexes have shown that the coordination of HF molecules can lead to the formation of various structural motifs, including linear chains, cyclic structures, and three-dimensional networks [5] [6]. In the case of TEPF, the five HF molecules likely form a complex three-dimensional network around the triethylamine molecule [6].
The coordination of HF molecules to triethylamine also affects the acidity and reactivity of the complex. The hydrogen bonding interactions between HF and triethylamine result in a partial transfer of protons from HF to the nitrogen atom, leading to the formation of ionic or partially ionic species [12] [6]. This proton transfer is influenced by factors such as the number of HF molecules, the strength of the hydrogen bonds, and the electronic properties of the amine [6] [7].
NMR studies of amine-HF complexes have provided valuable insights into the coordination chemistry of HF. The 19F NMR spectra of these complexes show multiple signals corresponding to different fluorine environments, indicating the presence of various HF coordination modes [5] [9]. The chemical shifts and coupling constants observed in these spectra provide information about the strength and nature of the hydrogen bonding interactions [5] [9].
Triethylamine pentahydrofluoride belongs to a family of amine-HF complexes that includes compounds with varying stoichiometric ratios of amine to HF [5] [6]. These complexes differ in their structural features, physical properties, and chemical reactivity [6] [7].
Triethylamine can form complexes with different numbers of HF molecules, including triethylamine hydrofluoride (Et3N·HF), triethylamine trihydrofluoride (Et3N·3HF), and triethylamine pentahydrofluoride (Et3N·5HF) [13] [14] [7]. These complexes differ in their HF content, which affects their physical properties and reactivity [7].
Triethylamine hydrofluoride (Et3N·HF) contains one HF molecule per triethylamine molecule and has a molecular weight of 121.20 g/mol [8]. It is a less acidic and less reactive complex compared to TEPF [7] [8]. Triethylamine trihydrofluoride (Et3N·3HF) contains three HF molecules per triethylamine molecule and has a molecular weight of 161.21 g/mol [13] [14]. It is more acidic and reactive than Et3N·HF but less so than TEPF [7].
The increasing number of HF molecules in these complexes leads to stronger hydrogen bonding networks and increased acidity [6] [7]. This trend is reflected in their physical properties, such as boiling points and viscosities, as well as in their chemical reactivity [7].
Table 2: Comparison of Triethylamine-HF Complexes
| Complex | Molecular Formula | Molecular Weight (g/mol) | Number of HF Molecules | Relative Acidity |
|---|---|---|---|---|
| Triethylamine Hydrofluoride | C6H15N·HF | 121.20 | 1 | Low |
| Triethylamine Trihydrofluoride | C6H15N·3HF | 161.21 | 3 | Medium |
| Triethylamine Pentahydrofluoride | C6H15N·5HF | 201.22 | 5 | High |
Other amines also form complexes with HF, including primary amines (RNH2), secondary amines (R2NH), and other tertiary amines (R3N) [6] [15]. These complexes differ in their structural features and hydrogen bonding patterns due to the different electronic and steric properties of the amines [6] [15].
Primary and secondary amines can form hydrogen bonds through both their nitrogen lone pairs and their N-H hydrogen atoms, leading to more complex hydrogen bonding networks compared to tertiary amines like triethylamine [6] [15]. This difference affects the stability and reactivity of the resulting amine-HF complexes [6] [15].
The coordination chemistry of HF with amines is also influenced by the basicity of the amine. More basic amines form stronger hydrogen bonds with HF, resulting in more stable complexes [6] [15]. Triethylamine is a relatively strong base compared to many other amines, which contributes to the stability of its HF complexes [6] [15].
NMR studies have shown that the chemical shifts of hydrogen and fluorine atoms in amine-HF complexes are sensitive to the nature of the amine and the number of HF molecules [5] [9]. These spectroscopic differences provide valuable information about the hydrogen bonding interactions and structural features of these complexes [5] [9].
Corrosive;Acute Toxic